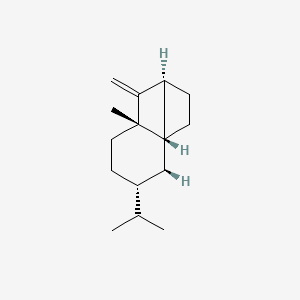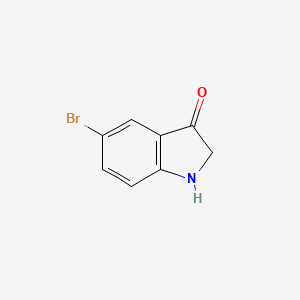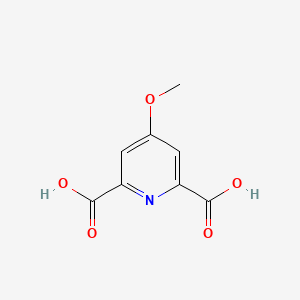
(+)-Sativene
概要
説明
(+)-Sativene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, including those of cannabis and other plants. It is known for its distinctive aroma and potential therapeutic properties. Sesquiterpenes like this compound are composed of three isoprene units, resulting in a molecular formula of C15H24.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sativene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate (FPP) in the presence of specific enzymes. This biosynthetic pathway is common in plants and involves the conversion of FPP to this compound via a series of enzyme-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants known to contain high concentrations of this compound. Steam distillation is a common method used to isolate essential oils, followed by chromatographic techniques to purify this compound.
化学反応の分析
Types of Reactions
(+)-Sativene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated derivatives, such as alcohols, ketones, and epoxides.
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbon.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and halogenated compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: (+)-Sativene serves as a precursor for the synthesis of other complex organic molecules.
Biology: Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: The therapeutic potential of this compound is being explored for its possible use in treating conditions such as pain and inflammation.
Industry: this compound is used in the fragrance industry due to its pleasant aroma and is also being investigated for its potential use in natural pesticides.
作用機序
The mechanism of action of (+)-Sativene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and immune responses. This compound may also interact with other receptors and enzymes involved in these pathways, contributing to its observed biological activities.
類似化合物との比較
(+)-Sativene can be compared to other sesquiterpenes, such as:
Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Humulene: Exhibits anti-inflammatory and appetite-suppressing effects.
Bisabolol: Used in cosmetics for its soothing and anti-irritant properties.
What sets this compound apart is its unique combination of aromatic properties and potential therapeutic benefits, making it a compound of interest for further research and application.
特性
IUPAC Name |
(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBUADSYROGAT-VYDRJRHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460872 | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-87-0, 3650-28-0 | |
| Record name | rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22338-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)






![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)


